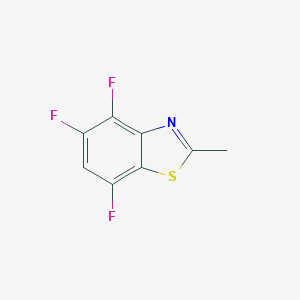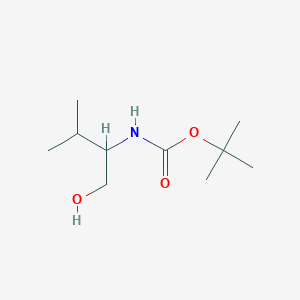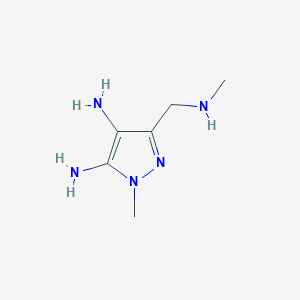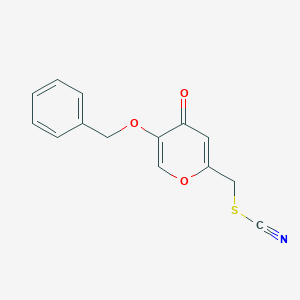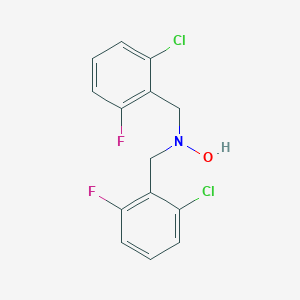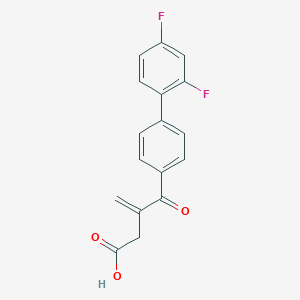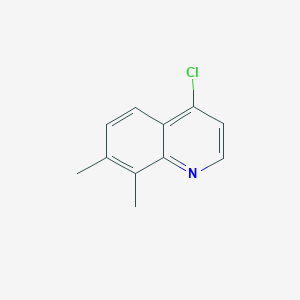![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
作用机制
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
生化和生理效应
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments. For example, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be a complex and time-consuming process, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Researchers are currently exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives. Researchers are currently exploring new methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one as a tool for studying the structure and function of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
合成方法
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Other methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one include the Mannich reaction and the Friedel-Crafts reaction.
科学研究应用
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
属性
CAS 编号 |
169229-08-7 |
|---|---|
产品名称 |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one |
分子式 |
C7H5NO |
分子量 |
119.12 g/mol |
IUPAC 名称 |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
InChI 键 |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
规范 SMILES |
C1C2=C(C1=O)C=CC=N2 |
同义词 |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




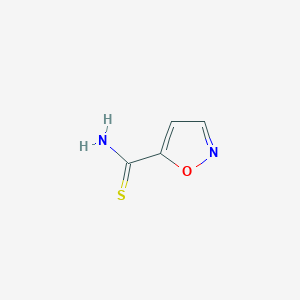
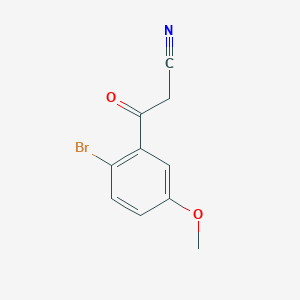
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)
